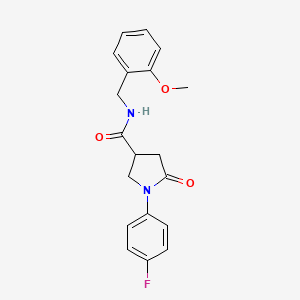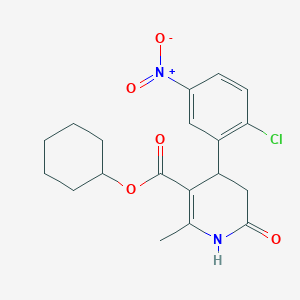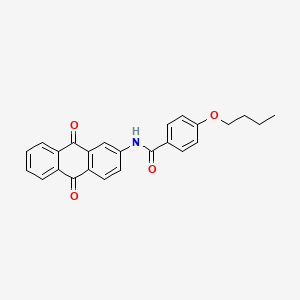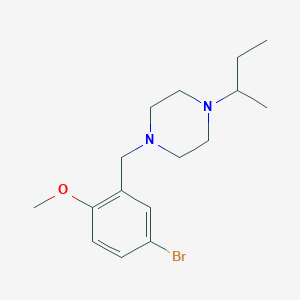
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential uses continue to be explored.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation.
2. Induction of apoptosis: This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its synthetic nature, its well-defined chemical structure, and its potential applications in various areas of scientific research. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
2. Development of new drugs: This compound has shown promising results in various studies, and its potential applications in the development of new drugs for various diseases continue to be explored.
3. Optimization of synthesis methods: The synthesis of this compound can be optimized to improve yield and purity, which could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown promising results in various studies for its potential applications in scientific research. Its potential uses continue to be explored, and further studies are needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting Schiff base with pyrrolidine-3-carboxylic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including:
1. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: Studies have shown that this compound has anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
3. Antimicrobial activity: This compound has been shown to possess antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-13(17)11-21-19(24)14-10-18(23)22(12-14)16-8-6-15(20)7-9-16/h2-9,14H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZPHHFEMQTEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
